molecular formula C17H10N2O5 B065550 4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid CAS No. 169038-57-7

4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid

Katalognummer: B065550
CAS-Nummer: 169038-57-7
Molekulargewicht: 322.27 g/mol
InChI-Schlüssel: SEKOWWYZUHAEFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid, also known as MDIQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in drug development. MDIQ is a derivative of indoloquinazoline, which is a class of compounds that exhibit a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.

Wirkmechanismus

The mechanism of action of 4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell proliferation, apoptosis, and immune response. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, which is a desirable effect for cancer therapy. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to exhibit antioxidant activity, which is beneficial for the prevention of oxidative stress-related diseases.

Vorteile Und Einschränkungen Für Laborexperimente

4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for scientific research. It also exhibits a wide range of biological activities, which makes it a versatile compound for drug development. However, there are some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development. In addition, its toxicity and pharmacokinetics have not been fully characterized, which makes it difficult to assess its safety and efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the scientific research of 4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid. One direction is to further explore its mechanism of action and identify its molecular targets. This will provide valuable insights into its potential applications in drug development. Another direction is to optimize its pharmacokinetics and toxicity profile, which will facilitate its use in preclinical and clinical studies. Additionally, this compound can be used as a lead compound for the development of novel derivatives with improved biological activities and pharmacokinetics. Finally, this compound can be used as a tool compound to study the biological pathways and mechanisms that are involved in cancer, bacterial, and viral diseases.

Synthesemethoden

The synthesis of 4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid involves the reaction of 2-methyl-3-nitroaniline with ethyl 3-oxobutanoate in the presence of a catalyst, followed by a series of reactions that result in the formation of this compound. The synthesis method has been optimized to yield high purity and high yield of this compound, which is essential for its use in scientific research.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid has been shown to exhibit a wide range of biological activities, including antitumor, antibacterial, and antiviral properties. Its potential applications in drug development have been explored in several studies. For example, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to exhibit antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. In addition, this compound has been shown to inhibit the replication of the influenza virus.

Eigenschaften

169038-57-7

Molekularformel

C17H10N2O5

Molekulargewicht

322.27 g/mol

IUPAC-Name

4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid

InChI

InChI=1S/C17H10N2O5/c1-24-12-4-2-3-9-13(12)18-15-14(20)10-7-8(17(22)23)5-6-11(10)19(15)16(9)21/h2-7H,1H3,(H,22,23)

InChI-Schlüssel

SEKOWWYZUHAEFN-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)C(=O)O

Kanonische SMILES

COC1=CC=CC2=C1N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)C(=O)O

Synonyme

Indolo[2,1-b]quinazoline-8-carboxylic acid, 6,12-dihydro-4-methoxy-6,12-dioxo-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.